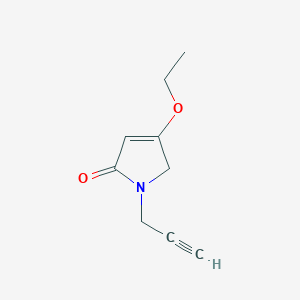

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-” is a chemical compound. It is a derivative of 3-Pyrrolin-2-one, which is a five-membered α,β-unsaturated lactam .

Synthesis Analysis

The synthesis of 3-Pyrrolin-2-ones has been studied extensively. A common method involves a 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals . Another approach uses a palladium-catalyzed cyclocarbonylation of propargyl amines . A visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides has also been reported .Chemical Reactions Analysis

The chemical reactions involving 3-Pyrrolin-2-ones have been explored in various studies. For instance, a visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides provides a wide range of γ-H, -OH, and -OR-substituted α,β-unsaturated-γ-lactams . Another reaction involves a palladium-catalyzed cyclocarbonylation of propargyl amines .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Reactivity 3-Pyrrolin-2-ones and their derivatives are significant in the field of organic chemistry due to their presence in various biologically active molecules and potential as intermediates in synthesizing medicinal compounds. They offer versatile reactivity patterns, allowing for the introduction of diverse substituents, which is crucial for developing new medicinal molecules with enhanced biological activities. The synthesis involves reactions with various reagents, and the resulting compounds exhibit different physical and spectral characteristics, indicating their complex structural nature (Gein & Pastukhova, 2020), (Rubtsova et al., 2020).

Electrochromic and Ion Receptor Properties One derivative, an etheric member of N-linked polybispyrroles, was synthesized and characterized for its notable electrochromic and ion receptor properties. It exhibits stability, reversible redox processes, and a good electrochromic material property, changing colors depending on its state. Additionally, it demonstrated selective voltammetric response towards certain ions, marking it useful for metal recovery and ion sensing applications (Mert et al., 2013).

Herbicidal Activity Certain 3-pyrrolin-2-one compounds were synthesized and evaluated for their herbicidal activities. These compounds exhibited high activity against specific aquatic plants and offered prolonged residual effects compared to existing herbicides, making them potential candidates for aquatic weed management (Ikeguchi et al., 2010).

Antioxidant Activity The synthesis of 3-pyrroline-2-ones derivatives revealed their significance in antioxidant activity. One derivative, in particular, showed promising radical scavenger capabilities comparable to conventional antioxidants, suggesting its potential as a protective agent against oxidative stress (Nguyen et al., 2022).

Tautomeric Reactivity and Potential as Synthetic Building Blocks The 4-pyrrolin-2-ones, a tautomeric relative of 3-pyrrolin-2-ones, exhibit controlled, multisite, and multitype reactivities. These properties make them excellent intermediates for synthesizing a range of key alkaloids and other compounds, highlighting their value as versatile and valuable synthetic building blocks (Montagnon et al., 2019).

Eigenschaften

IUPAC Name |

3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSWJPLDYFECRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)

![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2403075.png)

![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)